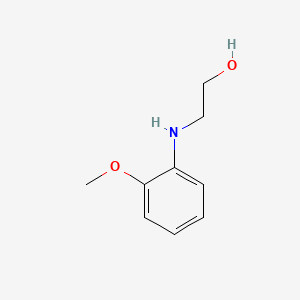

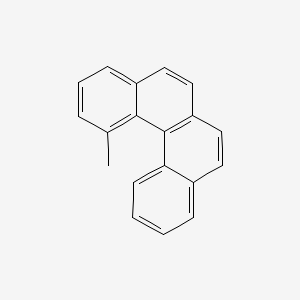

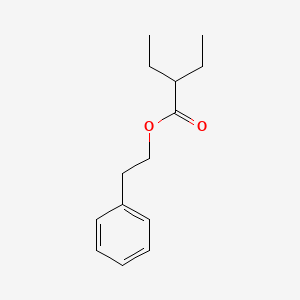

![molecular formula C9H7N5S B1620530 4-Hydrazinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine CAS No. 55115-84-9](/img/structure/B1620530.png)

4-Hydrazinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine

Übersicht

Beschreibung

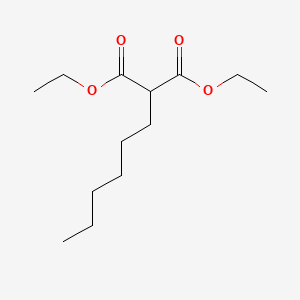

4-Hydrazinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is a compound with the molecular formula C9H7N5S . It has a molecular weight of 217.25 g/mol . The compound is also known by other names such as 55115-84-9, 4-HYDRAZINOPYRIDO [3’,2’ 8-thia-3,5,10-triazatricyclo [7.4.0.02,7]trideca-1 (9),2 (7),3,5,10,12-hexaen-6-ylhydrazine .

Synthesis Analysis

The synthesis of new 4-Hydrazinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines has been reported . Their reactivity toward a variety of carbon electrophiles and active methylene reagents was studied to give pyridothienotraizolopyrimidines as well as other substituted phthalazinyl- and pyrazolyl-pyridothienopyrimidine derivatives .Molecular Structure Analysis

The crystal structure determination of three tetrahydropyrido [4′,3’:4,5]thieno [2,3-d]pyrimidinone derivatives has been undertaken in order to better understand the influence of structural modifications upon overall molecular geometry and conformation .Chemical Reactions Analysis

The reactivity of 4-Hydrazinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines toward a variety of carbon electrophiles and active methylene reagents was studied . This led to the formation of pyridothienotraizolopyrimidines as well as other substituted phthalazinyl- and pyrazolyl-pyridothienopyrimidine derivatives .Physical And Chemical Properties Analysis

4-Hydrazinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine has a molecular weight of 217.25 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 1 . Its exact mass is 217.04221642 g/mol , and its monoisotopic mass is also 217.04221642 g/mol . The topological polar surface area of the compound is 105 Ų .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Pyrimidine derivatives have been studied for their anticancer properties. They can lead to cell death by apoptosis by inhibiting enzymes like CDK that are involved in cell cycle regulation .

Molecular Docking Studies

These compounds are used in molecular docking studies to understand how they fit into the active sites of target proteins. This is crucial for drug design, especially in targeting diseases like cancer .

Synthesis of New Derivatives

Researchers focus on synthesizing new derivatives of thieno[2,3-d]pyrimidine for their potential biological activities. These synthesized products are analyzed using various spectroscopy methods .

Drug Development

The structural modification of pyrimidine derivatives leads to new compounds with potential therapeutic applications. For example, condensation reactions can produce new derivatives with possible biological activities .

Synthetic Approaches

New synthetic approaches to thieno[3,2-d]pyrimidine derivatives are being developed. These methods can lead to the creation of new compounds with various potential applications in medicine and research .

Wirkmechanismus

Target of Action

The primary target of 4-Hydrazinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is the human immunodeficiency virus-1 (HIV-1) non-nucleoside reverse transcriptase . This enzyme plays a crucial role in the replication of the HIV-1 virus .

Mode of Action

4-Hydrazinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine acts as an inhibitor of the HIV-1 non-nucleoside reverse transcriptase . It binds to the tolerant region II of the non-nucleoside reverse transcriptase inhibitors binding pocket (NNIBP), thereby inhibiting the function of the enzyme .

Biochemical Pathways

The compound affects the HIV-1 replication pathway by inhibiting the reverse transcriptase enzyme . This inhibition prevents the conversion of viral RNA into DNA, a critical step in the replication of the HIV-1 virus .

Pharmacokinetics

The compound’s molecular weight of 21725 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol generally have good absorption and distribution characteristics.

Result of Action

The inhibition of the HIV-1 reverse transcriptase enzyme by 4-Hydrazinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine results in the prevention of HIV-1 replication . This can lead to a decrease in viral load and potentially slow the progression of HIV-1 infection.

Eigenschaften

IUPAC Name |

8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5S/c10-14-8-7-6(12-4-13-8)5-2-1-3-11-9(5)15-7/h1-4H,10H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDIWBDALAXXHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC3=C2N=CN=C3NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381477 | |

| Record name | 4-hydrazinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55115-84-9 | |

| Record name | 4-hydrazinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.